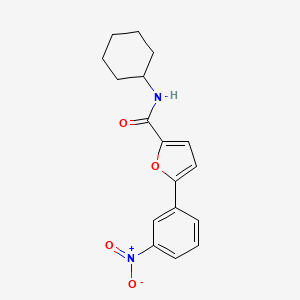

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide

説明

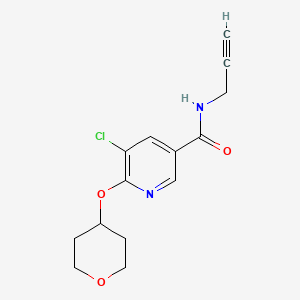

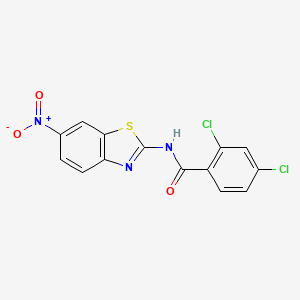

“N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” is a complex organic compound that contains a furan ring, a nitrophenyl group, and a carboxamide group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The nitrophenyl group is a phenyl ring (a six-membered aromatic ring of carbon atoms) with a nitro group (-NO2) attached. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) linked to an amine group (NH2).

Synthesis Analysis

The synthesis of amide derivatives containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of “this compound” can be elucidated using various spectroscopic methods including IR, 1H NMR, 13C NMR . The dihedral angle between furan and pyridine rings is a key feature in the molecular structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various methods. For instance, the temperature dependence of saturated vapor pressure can be determined by Knudsen’s effusion method . The standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation can be calculated at 298.15 K .科学的研究の応用

Furan-carboxamide Derivatives as Inhibitors of Influenza A Virus

A study has highlighted the synthesis and biological characterization of a series of furan-carboxamide derivatives that exhibited potent inhibitory activity against the influenza A H5N1 virus. Systematic structure-activity relationship (SAR) studies demonstrated the importance of the heterocyclic moiety's substitution for anti-influenza activity, identifying these compounds as novel inhibitors of the lethal H5N1 influenza A virus (Yu Yongshi et al., 2017).

Synthesis and Reactions of α-Acetylenic Ketones Containing Nitrofuran Ring

Research on heteroaromatic compounds, including synthesis and reactions of α-acetylenic ketones containing the nitrofuran ring, has been documented. This work focused on the preparation of compounds by condensation, followed by bromination and dehydrobromination, exploring their chemical reactivity and potential applications (Tadashi. Sasaki & T. Yoshioka, 1971).

Palladium-catalyzed Condensation for Multisubstituted Furans

A palladium(II) catalyst has been used to promote the condensation of an N-aryl imine and an alkynylbenziodoxolone derivative, affording a multisubstituted furan. This method demonstrates an unusual bond reorganization, including cleavage of the C-C triple bond and fragmentation of the carboxylate moiety, showcasing a novel approach to synthesizing furans with diverse substituents (Beili Lu et al., 2014).

PET Imaging of Microglia by Targeting CSF1R

A novel PET radiotracer, specific for CSF1R, a microglia-specific marker, has been developed. This compound, [11C]CPPC, can be used as a noninvasive tool for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This agent holds promise for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapies (A. Horti et al., 2019).

将来の方向性

The future directions for “N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” could involve further exploration of its potential biological activities. For instance, the compound could be investigated as a potential anticancer agent targeting the epidemal growth factor receptor (EGFR) . Additionally, the novel indole scaffold may be beneficial to investigate new anticancer agents for targeting the EGFR .

特性

IUPAC Name |

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-17(18-13-6-2-1-3-7-13)16-10-9-15(23-16)12-5-4-8-14(11-12)19(21)22/h4-5,8-11,13H,1-3,6-7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZCDNPZCJITJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330027 | |

| Record name | N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874465-25-5 | |

| Record name | N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)

![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2665722.png)

![ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2665723.png)

![3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B2665725.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2665733.png)